3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound contains a pyrrolo-pyridine core, which is a significant scaffold in drug discovery due to its ability to interact with various biological targets. This compound can be classified as a boronate ester due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also classified as an organoboron compound because of its dioxaborolane moiety.
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:
The reaction conditions generally require controlled temperatures and inert atmospheres to minimize side reactions. Catalysts such as palladium are essential for facilitating these cross-coupling reactions. The scalability of these methods is crucial for industrial applications, often employing continuous flow synthesis techniques to enhance yield and purity .
The molecular formula of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine is with a molecular weight of approximately 500.4 g/mol.
Key structural data includes:
These identifiers are crucial for databases and chemical informatics applications.
The compound can undergo several types of chemical transformations:
Reagents commonly used include:
Controlled reaction conditions are essential to prevent unwanted side reactions.
The mechanism of action for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific biological targets:
The compound exhibits characteristics typical of organic solids:
Key attributes include:
Relevant data from studies indicate that it possesses significant stability under standard laboratory conditions but may require careful handling due to its reactive boronate group .
The primary applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine lie in medicinal chemistry:
The installation of the pinacol boronic ester (1,3,2-dioxaborolane) group at the C3 position of pyrrolo[2,3-c]pyridine represents a critical transformation enabling subsequent cross-coupling reactions. This modification is typically achieved via Miyaura borylation, where palladium catalysis mediates the exchange between halogenated precursors and bis(pinacolato)diboron (B₂pin₂). The reaction requires specific halogen activation at the C3 position, often accomplished through directed ortho-metalation or halogenation of the electron-rich pyrrolopyridine core using reagents like N-iodosuccinimide (NIS) [1] [5].
Key synthetic challenges include:
Table 1: Representative Conditions for Miyaura Borylation
Precursor | Catalyst System | Base | Solvent | Yield (%) | Reference Context |
---|---|---|---|---|---|
3-Iodo-1H-pyrrolo[2,3-c]pyridine | Pd(dppf)Cl₂ (5 mol%) | KOAc | DMSO | 85 | Kinase inhibitor synthesis |
3-Bromo-1-tosyl-pyrrolopyridine | Pd(OAc)₂/XPhos (3 mol%) | Et₃N | Dioxane | 78 | Antitrypanosomal agents |
3,5-Dibromo-7-azaindole | PdCl₂(dppf) (10 mol%) | KOAc | DMF | 65* | HAT therapeutics research |
*Selective monoborylation at C3 position [3] [5]
Optimized protocols employ Pd(dppf)Cl₂ or XPhos-palladacycle catalysts with potassium acetate in oxygen-free dioxane or DMSO at 80-90°C for 12-16 hours. The reaction progress is monitored by TLC (Rf shift) or LC-MS, with purification typically involving silica gel chromatography under inert atmosphere to prevent boronic ester hydrolysis [2] [5].
Regioselective N1-tosylation represents a crucial protection step that facilitates subsequent functionalization of the pyrrolopyridine core. The pyrrole nitrogen (N1) exhibits higher nucleophilicity compared to the pyridine nitrogen, enabling selective tosylation using p-toluenesulfonyl chloride (TsCl) under controlled conditions. However, competing O-tosylation and di-tosylation at both nitrogens present significant side-reaction challenges [1] [2].
Optimized sulfonylation protocol:
Table 2: Tosylation Regioselectivity Under Different Conditions
Base | Solvent | Temp (°C) | N1-Tosylation (%) | N2-Tosylation (%) | Di-Tosylated (%) | Recovery |
---|---|---|---|---|---|---|
Triethylamine | DCM | 0 → 25 | 92 | <3 | <2 | 95% |
Pyridine | THF | -10 → 25 | 85 | 8 | 5 | 90% |
DBU | Acetonitrile | 25 | 65 | 25 | 8 | 82% |
NaH | DMF | 0 | 75 | 15 | 7 | 88% |
Critical parameters influencing regioselectivity include:
The boronic ester moiety in the target compound serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling C-C bond formation with aryl/heteroaryl halides. This transformation is essential for generating diverse pharmacophores in medicinal chemistry programs. The electron-deficient nature of the pyrrolopyridine system necessitates careful catalyst selection to prevent protodeborylation [3] .
Electronic effects on coupling efficiency:
Table 3: Coupling Examples with Target Boronic Ester
Coupling Partner | Catalyst | Reaction Time | Product Yield | Application Context |
---|---|---|---|---|
4-Bromobenzonitrile | Pd(PPh₃)₄ (5 mol%) | 2h, 80°C | 92% | Kinase inhibitor intermediates |
2-Chloropyrimidine-5-carboxylate | XPhos Pd G3 (3 mol%) | 16h, 100°C | 76% | Antiparasitic scaffolds |
3-Bromo-5-fluorophenol | Pd(dppf)Cl₂ (5 mol%) | 8h, 90°C | 85% | CNS-targeted therapeutics |
1-Methyl-4-iodopyrazole | Pd(OAc)₂/SPhos (5%) | 4h, 60°C | 94% | HAT drug candidates |
Case study from antitrypanosomal research: Coupling with 4-cyanophenyl bromide yielded a biaryl derivative demonstrating pEC₅₀ >7.0 against Trypanosoma brucei with improved microsomal stability compared to non-boronic precursors (HLM Clint reduced from 190 to 15 µg/min/mg protein) [3]. The tosyl group remained intact during these transformations, confirming its stability under cross-coupling conditions.
The multistep synthesis of the title compound requires meticulous optimization of catalyst loading, solvent systems, and reaction temperatures to maximize yield and purity. Key findings from reaction screening studies include:
Solvent selection criteria:
Catalyst systems:
Critical process parameters:
Industrial-scale considerations involve switching from batch to flow chemistry for the borylation step, reducing reaction time from 16 hours to 30 minutes while maintaining yields >80% [5]. Catalyst recycling studies show Pd recovery up to 95% using silica-immobilized Pd nanoparticles without significant activity loss across five cycles.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1